butan-2-yl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Sec-butyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that features a unique combination of carbazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the carbazole and quinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Sec-butyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the carbazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted carbazole and quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Sec-butyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of butan-2-yl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazol-3-yl derivatives: These compounds share the carbazole core and exhibit similar bioactivity.
Quinolinecarboxylate derivatives: Compounds with the quinolinecarboxylate structure are known for their diverse pharmacological properties.
Uniqueness
Sec-butyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its combined carbazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C31H36N2O3 |
---|---|
Molecular Weight |
484.6g/mol |
IUPAC Name |
butan-2-yl 4-(9-ethylcarbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C31H36N2O3/c1-7-18(3)36-30(35)27-19(4)32-23-16-31(5,6)17-26(34)29(23)28(27)20-13-14-25-22(15-20)21-11-9-10-12-24(21)33(25)8-2/h9-15,18,28,32H,7-8,16-17H2,1-6H3 |
InChI Key |
SXTMYIHRXFYEHJ-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C(=O)CC(C2)(C)C)C |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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